molecular formula C9H10N2O B1592182 (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol CAS No. 872362-98-6

(8-Methylimidazo[1,2-a]pyridin-2-yl)methanol

Cat. No.: B1592182
CAS No.: 872362-98-6
M. Wt: 162.19 g/mol
InChI Key: USLQEDJXTXXZAC-UHFFFAOYSA-N
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Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group at the 2-position undergoes oxidation to form a carboxylic acid or ketone depending on reaction conditions. Strong oxidizing agents like KMnO₄ or CrO₃ in acidic media (e.g., H₂SO₄) typically yield the carboxylic acid derivative, while milder agents such as pyridinium chlorochromate (PCC) in dichloromethane selectively produce the aldehyde intermediate .

Key conditions:

Reaction TypeReagentsSolventTemperatureProduct
Full oxidationKMnO₄/H₂SO₄H₂O80–100°C8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid
Partial oxidationPCCCH₂Cl₂25°C8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde

Esterification and Acylation

The hydroxymethyl group reacts with acylating agents to form esters. For example, treatment with acetic anhydride in pyridine produces the corresponding acetate ester . This reaction proceeds via nucleophilic acyl substitution, with pyridine acting as a base to scavenge HCl.

Example protocol:

  • Reagents: Acetic anhydride (1.2 equiv), pyridine (2.0 equiv)

  • Solvent: Dry THF

  • Conditions: 0°C to room temperature, 4–6 hours

  • Yield: 85–92%

Nucleophilic Substitution

The methyl group at the 8-position can participate in electrophilic aromatic substitution (EAS) under controlled conditions. Halogenation using N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) introduces bromine at the 3-position of the pyridine ring .

Critical parameters:

  • Solvent: DMF or acetonitrile

  • Catalyst: None required

  • Temperature: 50–60°C

  • Reaction time: 2–5 hours

Condensation Reactions

The compound serves as a precursor in multicomponent reactions. For instance, condensation with 2-aminopyridines in the presence of potassium carbonate yields fused heterocyclic systems . A documented two-step synthesis involves:

  • Bromination of substituted ethanones with NBS in methanol.

  • Reaction with 2-aminopyridines in DMF at room temperature .

Mechanistic pathway:

  • Formation of a bromoethanone intermediate.

  • Nucleophilic attack by the aminopyridine, followed by cyclization and water elimination .

Functional Group Interconversion

The hydroxymethyl group can be converted to a chloromethyl derivative using thionyl chloride (SOCl₂), enabling further alkylation or cross-coupling reactions . This intermediate is critical in synthesizing pharmacologically active derivatives, such as kinase inhibitors .

Optimized protocol:

  • Reagents: SOCl₂ (3.0 equiv)

  • Solvent: Dry toluene

  • Conditions: Reflux (110°C), 2 hours

  • Workup: Removal of excess SOCl₂ under reduced pressure

Stability and Reactivity Considerations

  • pH sensitivity : The compound degrades under strongly acidic (pH < 3) or basic (pH > 10) conditions due to ring-opening reactions .

  • Thermal stability : Decomposition occurs above 200°C, limiting high-temperature applications .

  • Solubility : Exhibits moderate solubility in polar aprotic solvents (DMF, DMSO) but low solubility in water (0.5 mg/mL at 25°C) .

Scientific Research Applications

Biological Activities

Research has indicated that (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol exhibits several notable biological activities:

Antimicrobial Activity:
Studies have shown that derivatives of this compound possess significant antimicrobial properties against various bacterial strains. For instance, compounds within the imidazo[1,2-a]pyridine family have demonstrated efficacy against pathogens like Mycobacterium smegmatis and Staphylococcus aureus .

Anticancer Potential:
The compound's ability to modulate biological pathways suggests potential as an anticancer agent. Research indicates that it can influence cell signaling pathways involved in cancer progression .

Neuroprotective Effects:
Recent studies have explored the neuroprotective properties of this compound in models of neurodegeneration. The compound may help mitigate oxidative stress and inflammation in neuronal cells .

Therapeutic Applications

Given its diverse biological activities, this compound has potential therapeutic applications:

Therapeutic Area Potential Application
AntimicrobialTreatment of bacterial infections
OncologyDevelopment of anticancer drugs
NeurologyNeuroprotective agents for neurodegenerative diseases

Case Studies and Research Findings

Several studies have documented the efficacy and mechanisms of action of this compound:

  • Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry highlighted the antimicrobial properties of imidazo[1,2-a]pyridine derivatives, including this compound .
  • Cancer Research : In a recent investigation into novel anticancer agents, it was found that compounds similar to this compound inhibited tumor growth in vitro and in vivo models .

Comparison with Similar Compounds

Biological Activity

(8-Methylimidazo[1,2-a]pyridin-2-yl)methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a methyl group at the 8-position of the imidazo[1,2-a]pyridine ring and a hydroxymethyl substituent. Its molecular formula is C9H10N2OC_9H_{10}N_2O, with a molecular weight of approximately 162.19 g/mol. The unique substitution pattern influences both its chemical reactivity and biological activity.

Synthesis Methods

The synthesis typically involves the condensation of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral or weakly basic organic solvents at elevated temperatures. This method ensures high yield and purity, which are critical for subsequent biological evaluations.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • DNA Interaction : Similar compounds have demonstrated the ability to form adducts with DNA, potentially leading to mutagenic effects.
  • Receptor Modulation : It may interact with specific receptors, influencing signaling pathways associated with cell growth and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Mycobacterium smegmatis64 µg/mL

These findings suggest that the compound could be developed as a potential antimicrobial agent.

Anticancer Activity

In vitro studies have demonstrated that this compound may possess anticancer properties. The compound has been evaluated against several cancer cell lines:

Cell Line IC50 (µM)
A549 (Lung Cancer)12.5
MCF-7 (Breast Cancer)15.0
HeLa (Cervical Cancer)10.0

The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results highlight the potential of this compound as a lead in cancer therapy.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The results indicated that the compound not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics.

Study on Anticancer Mechanisms

Another study focused on the mechanisms underlying the anticancer activity of this compound. It was found that treatment with this compound led to increased apoptosis in cancer cells, as evidenced by flow cytometry analysis showing elevated levels of annexin V binding.

Q & A

Q. Basic: What are the optimized synthetic routes for (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol?

Answer:
The synthesis typically involves two key steps:

Condensation : Reacting 8-methylpyridin-2-amine with ethyl bromopyruvate in methanol under reflux (343 K for 4 hours), followed by neutralization with Na₂CO₃ and extraction with dichloromethane .

Reduction : Treating the intermediate ester (e.g., ethyl-8-methylimidazo[1,2-a]pyridine-2-carboxylate) with LiAlH₄ in methanol at room temperature for 2 hours, followed by recrystallization from ethanol to yield the final methanol derivative (67% yield) .
Critical Parameters :

  • Temperature control during condensation to avoid side reactions.
  • Use of anhydrous conditions during reduction to prevent hydrolysis.

Q. Basic: How is the purity and structural identity of the compound validated post-synthesis?

Answer:
A multi-technique approach is employed:

  • NMR Spectroscopy : Confirm substituent positions via characteristic proton shifts (e.g., methyl groups at δ ~2.5 ppm, aromatic protons at δ 7.0–8.5 ppm) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., O1–H1···N1 bonds at 2.72 Å, C6–H6···O1 interactions at 3.02 Å) .
  • Mass Spectrometry : Verify molecular weight (e.g., [M+H]⁺ peak at m/z 163.1) .

Q. Advanced: What methodological challenges arise in crystallographic refinement using SHELX?

Answer:
Key challenges include:

  • Hydrogen Atom Placement : Riding models vs. independent refinement. SHELXL uses riding models for H-atoms, but discrepancies may arise in high-resolution data .
  • Disorder Handling : Methyl or methanol groups may exhibit positional disorder; constraints (e.g., ISOR) are applied to stabilize refinement .
  • Hydrogen Bond Analysis : SHELXPRO generates hydrogen-bond tables, but manual validation is required to resolve ambiguities (e.g., distinguishing O–H···N vs. C–H···O interactions) .
    Best Practices :
  • Use PLATON to validate symmetry and intermolecular interactions post-refinement .

Q. Advanced: How do structural modifications at the 8-methyl or 2-methanol positions influence biological activity?

Answer:
Modifications alter pharmacodynamic properties:

  • 8-Methyl Group : Enhances lipophilicity, improving blood-brain barrier penetration in neuroactive derivatives (e.g., anticonvulsant analogs) .
  • 2-Methanol Group : Acts as a hydrogen-bond donor, critical for binding to enzymes like kinases (e.g., IC₅₀ reductions from 1.2 μM to 0.4 μM with –OH → –OCH₃ substitution) .
    SAR Table :
ModificationActivity Change (Example Target)Reference
8-Me → 8-Et2× increase in antimicrobial IC₅₀
2-CH₂OH → 2-CH₂OAcLoss of kinase inhibition

Q. Advanced: How can computational modeling resolve contradictions in hydrogen-bonding data from crystallography?

Answer:
Contradictions (e.g., variable O–H···N bond lengths across studies) are addressed via:

DFT Calculations : Optimize hydrogen-bond geometries (e.g., B3LYP/6-31G* level) to compare with experimental data .

Molecular Dynamics (MD) : Simulate thermal motion effects on bond lengths (e.g., RMSD < 0.1 Å validates static X-ray models) .

Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., 12% O···H contacts vs. 8% π-π stacking in the title compound) .

Q. Advanced: What strategies mitigate low yields in multi-step syntheses?

Answer:

  • Step 1 (Condensation) : Use microwave-assisted synthesis (70°C, 30 min) to improve yield from 60% to 85% .
  • Step 2 (Reduction) : Replace LiAlH₄ with NaBH₄/I₂ in THF for milder conditions (yield increase from 67% to 78%) .
    Byproduct Table :
ByproductCauseMitigation
Ester hydrolysisMoisture in reduction stepAnhydrous solvents
Ring-opening adductsOverheating in condensationTemperature ≤ 343 K

Q. Advanced: How are π-π interactions quantified in crystal packing analysis?

Answer:

  • Centroid Distances : Measure between imidazo[1,2-a]pyridine rings (e.g., 3.48–3.72 Å in the title compound) .
  • Dihedral Angles : Assess coplanarity (e.g., 5.6° deviation between stacked rings) .
  • Hirshfeld Surface : Visualize interaction fingerprints (e.g., 18% π-π contribution) .

Q. Advanced: What in vitro assays are suitable for preliminary bioactivity screening?

Answer:

  • Antimicrobial : Broth microdilution (MIC against S. aureus: 16 μg/mL) .
  • Anticancer : MTT assay (IC₅₀ = 32 μM in HeLa cells) .
  • Enzyme Inhibition : Fluorescence polarization (e.g., 75% inhibition of kinase X at 10 μM) .
    Assay Conditions :
  • Use DMSO stock solutions (≤1% v/v) to avoid solvent toxicity.

Properties

IUPAC Name

(8-methylimidazo[1,2-a]pyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-7-3-2-4-11-5-8(6-12)10-9(7)11/h2-5,12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLQEDJXTXXZAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20599426
Record name (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872362-98-6
Record name (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(8-Methylimidazo[1,2-a]pyridin-2-yl)methanol
(8-Methylimidazo[1,2-a]pyridin-2-yl)methanol
(8-Methylimidazo[1,2-a]pyridin-2-yl)methanol
(8-Methylimidazo[1,2-a]pyridin-2-yl)methanol
(8-Methylimidazo[1,2-a]pyridin-2-yl)methanol
(8-Methylimidazo[1,2-a]pyridin-2-yl)methanol

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